![molecular formula C₆H₁₁DO₆ B1146262 D-[3-2H]Glucose CAS No. 51517-59-0](/img/structure/B1146262.png)

D-[3-2H]Glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Glucose, also known as dextrose or grape sugar, is a simple monosaccharide found in plants and is one of the main products of photosynthesis. It serves as a primary energy source and a building block for several important polysaccharides like starch and cellulose (Shendurse & Khedkar, 2016).

Synthesis Analysis

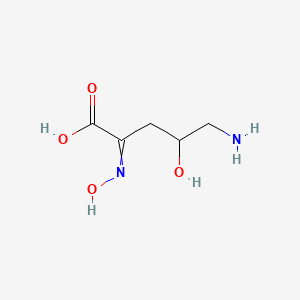

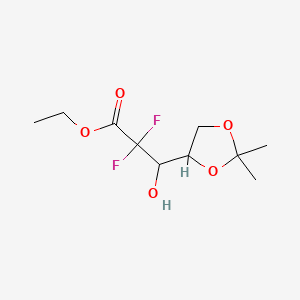

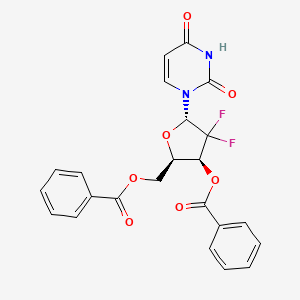

The synthesis of D-glucose derivatives involves complex chemical reactions. For instance, D-Glucose-3-d has been synthesized through key steps involving the conversion of specific intermediates to achieve the desired structure (Koch & Perlin, 1970). Another method described the synthesis of D-(6R) and D-(6S)-(6-2H1) glucose from D-glucose, highlighting stereospecific reductions and deprotection processes (Kakinuma, 1984).

Molecular Structure Analysis

The precise crystal and molecular structure of alpha-D-glucose have been determined using neutron diffraction analysis, revealing bond lengths and valence angles critical for understanding its chemical behavior (Brown & Levy, 1965).

Chemical Reactions and Properties

D-Glucose undergoes various chemical reactions, forming different products. A study on carbohydrate pyrolysis mechanisms with isotopic labeling detailed the pyrolysis of D-glucose, analyzing fragmentation pathways to form carbonyl compounds (Paine, Pithawalla, & Naworal, 2008). Another study explored the synthesis of D-glucose 3- and 6-[2-(perfluoroalkyl)ethyl] phosphates as new types of anionic surfactants (Milius, Greiner, & Riess, 1992).

Physical Properties Analysis

The structure of amorphous glucose was studied using wide-angle neutron scattering, providing insights into its hydrogen bond structure in glassy and liquid states. This analysis helps understand glucose's physical properties at different temperatures (Tromp, Parker, & Ring, 1997).

Chemical Properties Analysis

The interaction of D-glucose with alkaline-earth metal ions was investigated, revealing how metal-ion binding affects the anomeric configuration of the sugar. This study provides important insights into the chemical properties and reactivity of D-glucose in the presence of metal ions (Tajmir-Riahi, 1988).

科学的研究の応用

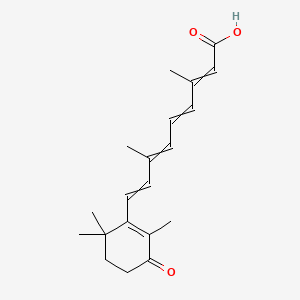

Brain Metabolism and Neuronal Activity Mapping : D-[3-2H]Glucose, particularly its analogs like 2-deoxyglucose, is used in neuroscientific research. For instance, Sejnowski et al. (1980) used [3H]-2-deoxyglucose to map the metabolic activity of individual neurons in molluscs, achieving a resolution of less than 1 µm (Sejnowski, Reingold, Kelley, & Gelperin, 1980). Similarly, the [14C]2-deoxyglucose technique has been widely used for quantitative measurement of local cerebral metabolic rate for glucose in animals, as demonstrated by Alexander et al. (1981) (Alexander, Schwartzman, Bell, Yu, & Renthal, 1981).

Medical Imaging and Cancer Research : D-[3-2H]Glucose derivatives like 2-deoxy-D-glucose (2DG) are employed in imaging techniques for cancer research. Nasrallah et al. (2013) demonstrated the use of 2DG in GlucoCEST MRI to image deoxyglucose/glucose uptake and metabolism in vivo (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).

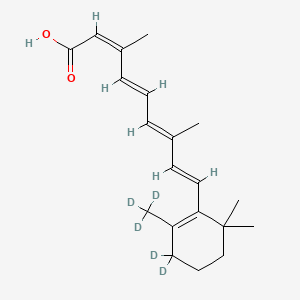

Metabolic Imaging in Clinical Research : De Feyter et al. (2018) developed Deuterium Metabolic Imaging (DMI) for MRI-based 3D mapping of metabolism in vivo, using nonradioactive 2H-labeled substrates like [6,6′-2H2]glucose (De Feyter, Behar, Corbin, Fulbright, Brown, McIntyre, Nixon, Rothman, & de Graaf, 2018).

Diabetes Research : Kavakiotis et al. (2017) highlighted the role of data mining and machine learning in diabetes research, where analogs of D-[3-2H]Glucose like 2-deoxy-D-glucose might be relevant in understanding glucose metabolism and its disorders (Kavakiotis, Tsave, Salifoglou, Maglaveras, Vlahavas, & Chouvarda, 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CUCXIZKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[3-2H]Glucose | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-2H]Mannose](/img/structure/B1146200.png)